4'-Bromo-3-(4-chlorophenyl)propiophenone
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Description
The compound "4'-Bromo-3-(4-chlorophenyl)propiophenone" is a brominated and chlorinated propiophenone derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and chlorinated organic compounds, their synthesis, structural characterization, and potential applications, particularly in the field of antioxidants and antibacterial agents.
Synthesis Analysis
The synthesis of brominated and chlorinated compounds often involves halogenation reactions. For instance, the synthesis of various bromophenols was achieved through bromination and demethylation reactions . Similarly, the synthesis of 1,1,3,3-tetrabromo-2-(4-chlorophenyl)-propylene was performed using a Friedel-Crafts acylation followed by bromination and a Wittig reaction . These methods could potentially be adapted for the synthesis of "4'-Bromo-3-(4-chlorophenyl)propiophenone" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
Single-crystal X-ray diffraction is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of a related compound, (E)-4-bromo-2-((3-chlorophenylimino)methyl)-6-ethoxyphenol, was elucidated using this method . The molecular structure of "4'-Bromo-3-(4-chlorophenyl)propiophenone" could similarly be analyzed to understand its geometry, bond lengths, and angles, which are crucial for predicting its reactivity and interactions.
Chemical Reactions Analysis
The reactivity of brominated and chlorinated compounds can vary significantly depending on their molecular structure. The study of different reactivities towards bromination was reported for dimethyl-dithieno thiophene derivatives . Understanding the reactivity of "4'-Bromo-3-(4-chlorophenyl)propiophenone" would require detailed knowledge of its electronic structure and the influence of the bromo and chloro substituents on its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated compounds are influenced by their molecular structure. For instance, the optical properties of 3,4-dimethyl-dithieno thiophene derivatives were analyzed in relation to their structure . The antibacterial activity of new brominated and chlorinated phosphinine oxides was evaluated, indicating potential applications in medicinal chemistry . The physical properties such as melting point, solubility, and chemical properties like reactivity and stability of "4'-Bromo-3-(4-chlorophenyl)propiophenone" would be important for its practical applications.
Scientific Research Applications
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General Use
- Application Summary : 4’-Bromo-3-(4-chlorophenyl)propiophenone is a halogenated propiophenone derivative, also known as 1-(4-bromophenyl)-3-chloro-1-propanone . It is used in chemical synthesis .
- Methods of Application : The specific methods of application can vary depending on the context of the chemical synthesis. It’s typically used as a reagent or intermediate in the synthesis of other compounds .
- Results or Outcomes : The outcomes can vary widely depending on the specific synthesis process and the compounds being synthesized .
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Biological Research
- Application Summary : A pyrazoline derivative of 4’-Bromo-3-(4-chlorophenyl)propiophenone has been synthesized and studied for its biological activities on rainbow trout alevins, Oncorhynchus mykiss .
- Methods of Application : The specific pyrazoline derivative was synthesized and then applied to the rainbow trout alevins for study .
- Results or Outcomes : The study focused on the biological and pharmacological activities of the compound, including its antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
- Pharmaceutical Synthesis
- Application Summary : This compound plays a crucial role in the synthesis of various pharmaceuticals due to its versatile reactivity .
- Methods of Application : It is used as a precursor in the preparation of analgesics and sedatives .
- Results or Outcomes : The specific outcomes can vary depending on the pharmaceuticals being synthesized .
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Chemical Synthesis
- Application Summary : 4’-Bromo-3-(4-chlorophenyl)propiophenone is a halogenated propiophenone derivative, also known as 1-(4-bromophenyl)-3-chloro-1-propanone . It is used in chemical synthesis .
- Methods of Application : The specific methods of application can vary depending on the context of the chemical synthesis. It’s typically used as a reagent or intermediate in the synthesis of other compounds .
- Results or Outcomes : The outcomes can vary widely depending on the specific synthesis process and the compounds being synthesized .
-
Pharmaceutical Synthesis
- Application Summary : This compound plays a crucial role in the synthesis of various pharmaceuticals due to its versatile reactivity .
- Methods of Application : It is used as a precursor in the preparation of analgesics and sedatives .
- Results or Outcomes : The specific outcomes can vary depending on the pharmaceuticals being synthesized .
properties
IUPAC Name |
1-(4-bromophenyl)-3-(4-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-2,4-9H,3,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQWRXMBFZVSIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644474 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Bromo-3-(4-chlorophenyl)propiophenone | |
CAS RN |
296271-45-9 |
Source
|
Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10644474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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